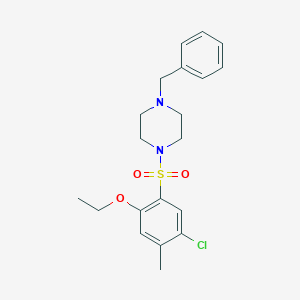![molecular formula C12H13BrN2O4S B512945 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene CAS No. 898639-61-7](/img/structure/B512945.png)
4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is a complex organic compound characterized by the presence of bromine, methoxy groups, and a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps:
Bromination: The starting material, 2,5-dimethoxybenzene, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2,5-dimethoxybenzene.
Sulfonylation: The brominated compound is then subjected to sulfonylation with 2-methylimidazole and a sulfonyl chloride reagent, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonyl group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzene derivatives.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction Products: Alcohols or other reduced forms of the sulfonyl group.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structure allows for the exploration of interactions with biological macromolecules, aiding in the design of inhibitors or activators for therapeutic purposes.
Industry
In materials science, this compound can be used to create novel polymers or as a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its functional groups, forming hydrogen bonds, van der Waals interactions, or covalent bonds. The sulfonyl group can act as an electrophile, while the methoxy groups can participate in electron-donating interactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxybenzene: Lacks the sulfonyl and imidazole groups, making it less versatile in certain applications.
2,5-Dimethoxy-4-methylbenzene: Similar structure but with a methyl group instead of bromine, affecting its reactivity and applications.
4-Bromo-2,5-dimethoxybenzenesulfonyl chloride: Contains a sulfonyl chloride group, which can be used for further functionalization.
Uniqueness
4-Bromo-2,5-dimethoxy-1-[(2-methylimidazolyl)sulfonyl]benzene is unique due to the combination of bromine, methoxy, and sulfonyl groups attached to the benzene ring, along with the imidazole moiety. This combination provides a unique set of chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S/c1-8-14-4-5-15(8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNBFKEIOYFFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dichlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512866.png)
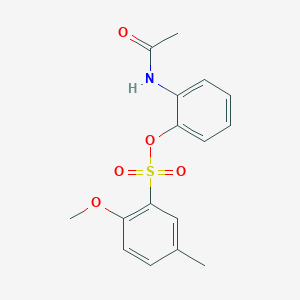
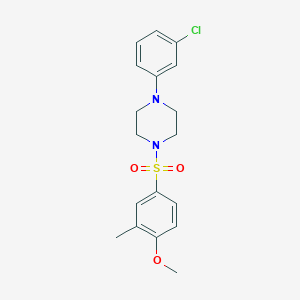
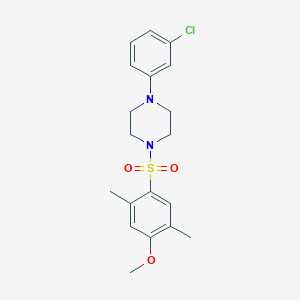

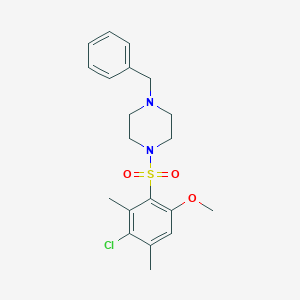
![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)
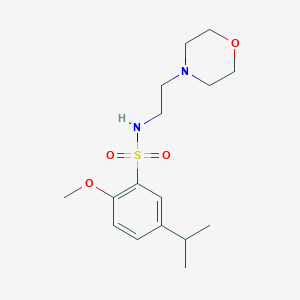

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512887.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)
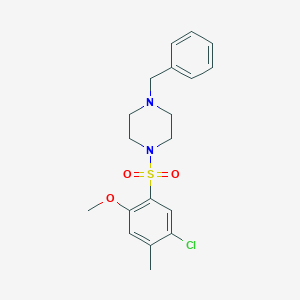
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
